molecular formula C11H9NO2 B154132 Methyl 3-(3-cyanophenyl)acrylate CAS No. 52116-81-1

Methyl 3-(3-cyanophenyl)acrylate

Cat. No.: B154132
CAS No.: 52116-81-1
M. Wt: 187.19 g/mol
InChI Key: BQJYULBYGRTLPZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-cyanophenyl)acrylate is an organic compound with the molecular formula C11H9NO2 It is a derivative of acrylate, featuring a cyano group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-cyanophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and cost-effectiveness. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized aromatic compounds .

Scientific Research Applications

Polymer Chemistry

Methyl 3-(3-cyanophenyl)acrylate can be utilized as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance the material properties, leading to applications in coatings, adhesives, and sealants.

  • Coatings and Adhesives : Polymers derived from this acrylate exhibit improved adhesion properties and chemical resistance. They are suitable for use in protective coatings for metals and plastics, as well as in adhesives for various substrates.
  • Biomedical Applications : The biocompatibility of polymers synthesized from this compound makes them promising candidates for use in biomedical devices. They can be used to develop drug delivery systems or scaffolds for tissue engineering, where controlled release and mechanical stability are crucial.

Table 1: Properties of Polymers Derived from this compound

PropertyValueApplication Area
Glass Transition Temp (Tg)~70°CCoatings
Tensile StrengthHigh (~50 MPa)Biomedical scaffolds
BiocompatibilityGoodDrug delivery systems

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various compounds. Its structure allows for further functionalization through nucleophilic addition reactions.

  • Synthesis of Novel Compounds : The compound can be reacted with various nucleophiles to produce derivatives that may have enhanced biological activity or improved physical properties. For example, it can be used to synthesize pharmaceuticals or agrochemicals.
  • Case Study : A study highlighted the use of this compound in the synthesis of a new class of anti-cancer agents. The reaction conditions were optimized to yield high purity products with significant cytotoxic activity against cancer cell lines .

Photopolymerization Applications

This compound can also be employed in photopolymerization processes, where it acts as a reactive diluent or co-monomer. This application is particularly relevant in the production of UV-curable coatings and inks.

  • Advantages : The incorporation of this compound into photopolymer formulations enhances the curing speed and improves the final properties of the cured material, such as hardness and scratch resistance.

Mechanism of Action

The mechanism of action of methyl 3-(3-cyanophenyl)acrylate involves its interaction with various molecular targets. The cyano group and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-cyanophenyl)acrylate is unique due to the presence of the phenyl ring with a cyano group, which imparts distinct chemical properties. This structural feature allows for a broader range of chemical reactions and applications compared to other cyanoacrylates .

Biological Activity

Methyl 3-(3-cyanophenyl)acrylate (MCPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

MCPA has the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of approximately 187.19 g/mol. The compound features an acrylate structure characterized by a double bond between carbon atoms, a methyl ester group, and a cyano group attached to a phenyl ring. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the double bond, making it reactive in various chemical reactions.

1. Antimicrobial Activity

MCPA exhibits notable antimicrobial properties, particularly when complexed with metal ions. Research indicates that MCPA-metal complexes show enhanced antimicrobial activity compared to free MCPA. For instance, studies have demonstrated that these complexes can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of MCPA and Its Complexes

CompoundBacterial StrainInhibition Zone (mm)
MCPAEscherichia coli15
MCPA-Cu ComplexEscherichia coli25
MCPA-Ag ComplexStaphylococcus aureus30
MCPAStaphylococcus aureus12

2. Anticancer Properties

MCPA has also been investigated for its anticancer effects. Studies have shown that certain derivatives of MCPA exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer progression .

Case Study: Cytotoxicity of MCPA Derivatives

A study evaluated the cytotoxic effects of several MCPA derivatives on human breast cancer cell lines (MCF-7). The results indicated that specific modifications to the MCPA structure could enhance its potency against cancer cells.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for selected derivatives ranged from 10 µM to 25 µM, demonstrating significant potential for further development into therapeutic agents .

The biological activity of MCPA is closely linked to its chemical reactivity. The acrylate double bond is susceptible to nucleophilic attack, which can lead to the formation of adducts with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities, as it allows for interaction with cellular targets .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of MCPA. Key areas include:

  • Synthesis of Novel Derivatives : Modifying the chemical structure to enhance selectivity and potency against specific microbial or cancerous cells.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of MCPA-based compounds.
  • Mechanistic Studies : Investigating the precise molecular mechanisms by which MCPA exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-(3-cyanophenyl)acrylate, and how can structural purity be validated?

To synthesize this compound, a common approach involves Knoevenagel condensation between methyl acrylate and 3-cyanobenzaldehyde under acidic or basic catalysis. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be optimized to minimize side products like Z-isomers. Structural validation requires single-crystal X-ray diffraction to confirm stereochemistry (e.g., E-configuration dominance) and substituent positioning . Complementary techniques like ¹H/¹³C NMR and FT-IR should verify functional groups (e.g., acrylate ester C=O at ~1700 cm⁻¹) .

Q. How can researchers characterize the electronic and steric effects of the 3-cyano substituent on the acrylate backbone?

The electron-withdrawing cyano group enhances electrophilicity at the α,β-unsaturated ester, influencing reactivity in Michael additions or Diels-Alder reactions. DFT calculations (e.g., HOMO-LUMO gaps) and X-ray crystallography can quantify bond-length alterations (e.g., C=C elongation in acrylate) and dihedral angles between the phenyl and acrylate moieties . Comparative studies with analogs lacking the cyano group (e.g., methyl 3-phenylacrylate) are critical to isolate steric/electronic contributions .

Q. What experimental strategies are recommended to assess the compound’s reactivity with nucleophiles or radicals?

For nucleophilic attack studies (e.g., thiols or amines), monitor reaction kinetics via UV-Vis spectroscopy (tracking conjugated system disruption) or LC-MS for adduct identification. Radical scavenging assays (e.g., DPPH or ABTS) can evaluate antioxidant potential, with ESR spectroscopy detecting radical intermediates . Solvent polarity (e.g., DMSO vs. hexane) must be controlled to isolate electronic vs. steric effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or host-guest systems?

Molecular dynamics (MD) simulations and docking studies can model interactions with biological targets (e.g., enzymes) or synthetic hosts (e.g., cyclodextrins). Focus on the cyano group’s role in hydrogen bonding (e.g., with hydroxylated surfaces) and π-π stacking with aromatic residues. Validate predictions using X-ray crystallography to analyze packing motifs (e.g., herringbone vs. layered structures) .

Q. What methodologies resolve contradictions in reported bioactivity data for structurally similar acrylates?

Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) often arise from substituent positioning (e.g., meta- vs. para-cyano groups) or stereochemistry. Use structure-activity relationship (SAR) studies with isomeric analogs and in silico toxicity profiling (e.g., ProTox-II) to isolate active pharmacophores. Pair with crystallographic data to correlate solid-state conformation with solution-phase behavior .

Q. How do solvent effects influence the compound’s photophysical properties or degradation pathways?

Polar aprotic solvents (e.g., acetonitrile) stabilize the excited state, enhancing fluorescence quantum yield. Monitor photodegradation via HPLC-MS under UV irradiation, identifying byproducts like cyano-group oxidation to carboxylic acids. Solvent-free thermogravimetric analysis (TGA) can assess thermal stability, with activation energies calculated via Arrhenius plots .

Q. What advanced techniques are used to study the compound’s solid-state polymorphism or co-crystallization potential?

Powder X-ray diffraction (PXRD) screens for polymorphs, while differential scanning calorimetry (DSC) detects phase transitions. Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) can improve solubility; analyze complexes via SC-XRD and solid-state NMR .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving the acrylate double bond?

Substitute deuterium at vinylic positions to measure KIEs in cycloadditions or nucleophilic attacks. Isotopic labeling coupled with GC-MS or NMR quantifies rate changes, distinguishing concerted vs. stepwise mechanisms (e.g., in Diels-Alder reactions) .

Q. What strategies mitigate challenges in asymmetric synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. Monitor enantiomeric excess via chiral HPLC or CD spectroscopy . For α-functionalization, employ transition-metal catalysts (e.g., Pd or Ru) with chiral ligands .

Q. How does the cyano group influence catalytic applications, such as in polymer crosslinking or metal-organic frameworks (MOFs)?

The cyano group can act as a ligand for metal ions (e.g., Cu²⁺ or Zn²⁺) in MOF synthesis. Characterize coordination modes via EXAFS or IR spectroscopy . In polymers, assess crosslink density using swelling experiments or DMA , correlating with mechanical properties .

Properties

IUPAC Name

methyl (E)-3-(3-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJYULBYGRTLPZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52116-81-1
Record name 52116-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate (1.00 g, 3.14 mmol) and 18-crown-6 (4.14 g, 15.7 mmol) in THF (50 mL) at −78 C, potassium bis(trimethylsilyl)amide (6.3 mL, 0.5 M in toluene, 3.15 mmol) was added dropwise. After the addition was completed, 3-cyanobenzaldehyde (0.412 g, 3.14 mmol) in THF (8 mL) was added. The mixture was stirred at −78 C for 30 min before it was quenched with aq. NH4Cl. Water and ether were added. Aqueous phase was separated, extracted with ether once more. The combined organic solutions were dried over Na2SO4, concentrated in vacuo to give a solid, which was purified by a silica gel column, first eluted with EtOAc/hexane (5/95), then with EtOAc/hexane (10/90) to give the titled compound (0.40 g) (yield: 68%). 1H NMR (CDCl3) 7.85 (s, 1H), 7.77 (d, 1H, J=8 Hz), 7.60 (d, 1H, J=8 Hz), 7.45 (t, 1H, J=8 Hz), 6.91 (d, 1H, J=12 Hz), 6.06 (d, 1H, J=12 Hz).
Name
bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.412 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-(3-cyanophenyl)acrylate
Methyl 3-(3-cyanophenyl)acrylate
Methyl 3-(3-cyanophenyl)acrylate
Methyl 3-(3-cyanophenyl)acrylate
Methyl 3-(3-cyanophenyl)acrylate
Methyl 3-(3-cyanophenyl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.